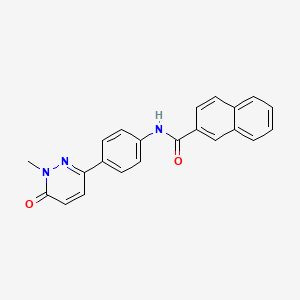
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide” is a complex chemical compound1. It has diverse applications in scientific research1. Its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is mentioned that it has diverse applications in scientific research1. Its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, it is mentioned that its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is mentioned that its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is mentioned that its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.Applications De Recherche Scientifique
Crystal Structure Analysis
In the field of crystallography, compounds similar to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide have been studied for their crystal structures. For instance, studies on 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and related compounds have revealed interesting aspects like hydrogen bonding and molecular interactions within crystals (Dadou et al., 2019).
Pharmacological Potential
In pharmacology, derivatives of compounds similar to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide have been investigated for various medicinal properties. Studies have examined the potential of these derivatives for applications like toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Synthesis and Reactivity
Research on the synthesis and reactivity of related compounds has been an active area. For example, studies involving the reactions of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with naphthoquinone derivatives have led to the synthesis of new compounds with potential antimicrobial and antifungal activities (Vaickelionienė et al., 2011).
Anticonvulsant and Muscle Relaxant Activities
Derivatives of pyridazinone, which share a similar structural motif with N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide, have been evaluated for their anticonvulsant and muscle relaxant activities. These studies have shown promising results in models like maximal electroshock and pentylenetetrazole-induced convulsions (Sharma et al., 2013).
Antibacterial Agents
Compounds structurally related to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide have been synthesized and evaluated for their antibacterial properties. These studies have highlighted the potential of such compounds as potent antibacterial agents (Abbasi et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, it is mentioned that its unique structure makes it suitable for studying various biological processes and developing innovative drug therapies1.
Orientations Futures
A paper titled “Efficient synthesis, anticonvulsant and muscle relaxant activities of new 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3 (2H)-one derivatives” mentions that pyridazinone derivatives are reported for their pronounced anticonvulsant activity2. This suggests that “N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide” and similar compounds could have potential applications in the development of new anticonvulsant drugs2.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more detailed and accurate analysis, please refer to scientific literature or consult a chemistry expert.
Propriétés
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-25-21(26)13-12-20(24-25)16-8-10-19(11-9-16)23-22(27)18-7-6-15-4-2-3-5-17(15)14-18/h2-14H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQRODOVMAEGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

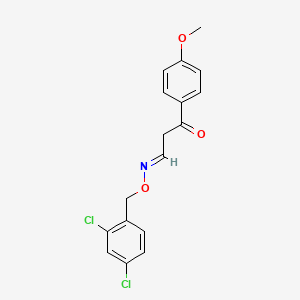
![2-ethoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2472960.png)
![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)
![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)
![4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2472966.png)
![Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2472967.png)
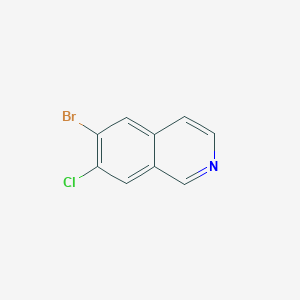
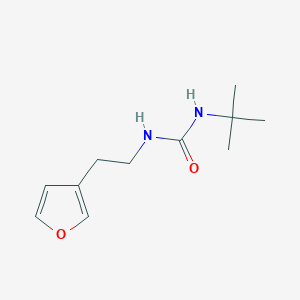
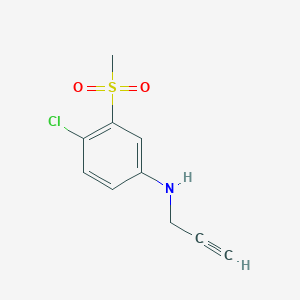
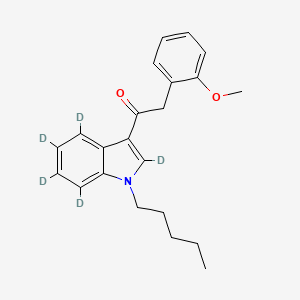
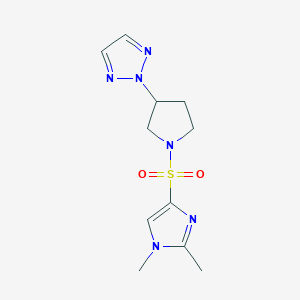
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2472974.png)
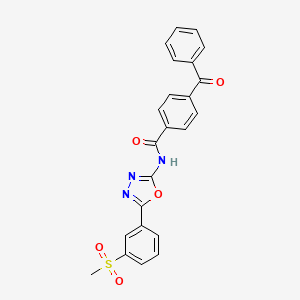
![[1-(Trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2472978.png)